molecular formula C21H24IN3O2 B251184 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Cat. No. B251184
M. Wt: 477.3 g/mol
InChI Key: OKVBOKXQOWYGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as IBP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood, but it is believed to involve inhibition of CK2 activity. CK2 is a protein kinase that plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may disrupt these processes and lead to the death of cancer cells. Additionally, 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has a low toxicity profile and does not cause significant adverse effects in animal models. In cancer cells, 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease and Parkinson's disease, 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is its low toxicity profile, which makes it a potentially safe and effective therapeutic agent. However, 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide's mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to determine the optimal dosage and administration of 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide for different diseases.

Future Directions

Future research on 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide for different diseases. 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may also be studied in combination with other therapeutic agents to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the reaction of 2-iodobenzoic acid with 4-isobutyryl-1-piperazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 2-aminophenylbenzamide to yield 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide.

Scientific Research Applications

2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. 2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as for its anti-inflammatory properties.

properties

Molecular Formula

C21H24IN3O2

Molecular Weight

477.3 g/mol

IUPAC Name

2-iodo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C21H24IN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23-20(26)16-7-3-4-8-17(16)22/h3-10,15H,11-14H2,1-2H3,(H,23,26)

InChI Key

OKVBOKXQOWYGDL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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